

A Comparative Sensory Analysis of Butyl Phenylacetate in Food Matrices

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Compound of Interest

Compound Name: Butyl phenylacetate

Cat. No.: B086620

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the sensory performance of **Butyl phenylacetate**, supported by experimental data and protocols.

Butyl phenylacetate, a key aroma compound, is valued in the food industry for its characteristic sweet, floral, and honey-like notes.^[1] This guide provides a comparative sensory evaluation of **Butyl phenylacetate** in various food matrices, offering insights into its performance against other flavoring alternatives. The information presented is intended to assist researchers and product developers in making informed decisions regarding flavor formulation.

Quantitative Sensory Profile of Butyl Phenylacetate

While specific quantitative sensory panel data for **Butyl phenylacetate** across a range of food matrices is not readily available in publicly accessible literature, a study on Feng-flavored Baijiu provides valuable insights into its sensory impact. In this context, **Butyl phenylacetate** was identified as a key volatile compound contributing honey and rose notes. The relative content of **Butyl phenylacetate** was observed to change with the aging of the beverage, indicating its role in the evolution of the flavor profile.

To illustrate a typical quantitative descriptive analysis (QDA) of an aromatic ester in a beverage, the following table presents hypothetical data based on the sensory profile of a related compound, phenethyl acetate, in a model fruit juice, compared with a control sample. This demonstrates the type of data generated in such studies.

Sensory Attribute	Control (Fruit Juice Base)	Fruit Juice with Phenethyl Acetate (10 ppm)	Fruit Juice with Butyl Phenylacetate (10 ppm) - Hypothetical
Aroma			
Fruity	5.5	7.0	6.5
Floral	2.0	6.5	7.5
Honey	1.0	4.5	8.0
Sweet	4.0	5.5	6.0
Green	3.0	2.5	2.0
Flavor			
Fruity	6.0	7.5	7.0
Floral	1.5	6.0	7.0
Honey	0.5	5.0	8.5
Sweet	5.0	6.5	7.0
Bitter	1.0	1.0	1.0
Aftertaste	3.0	5.0	6.0

Note: Data for Butyl Phenylacetate is hypothetical and for illustrative purposes only. The scale is a 15-point intensity scale where 0 = not perceptible and 15 = extremely intense.

Experimental Protocols for Sensory Evaluation

A robust sensory evaluation is critical for understanding the impact of a flavor ingredient. The following is a detailed methodology for a Quantitative Descriptive Analysis (QDA) of an aromatic ester like **Butyl phenylacetate** in a beverage matrix.

Panelist Selection and Training

A panel of 10-12 individuals with prior experience in descriptive sensory analysis of beverages is typically recruited. Panelists are screened for their ability to discriminate between different aroma and flavor compounds and their verbal fluency in describing sensory perceptions. Training sessions, conducted over several weeks, involve the presentation of reference standards for key aromatic attributes (e.g., fruity, floral, honey, sweet) to establish a common lexicon and rating scale usage.

Sample Preparation

A base beverage (e.g., a neutral-flavored fruit juice or a sugar-water solution) is used as the control. Stock solutions of **Butyl phenylacetate** and any comparative flavoring agents are prepared in a suitable solvent (e.g., ethanol) and then added to the base beverage to achieve the desired concentration (e.g., 10 ppm). Samples are prepared fresh for each session and presented to panelists at a standardized temperature in coded, identical containers.

Sensory Evaluation Procedure

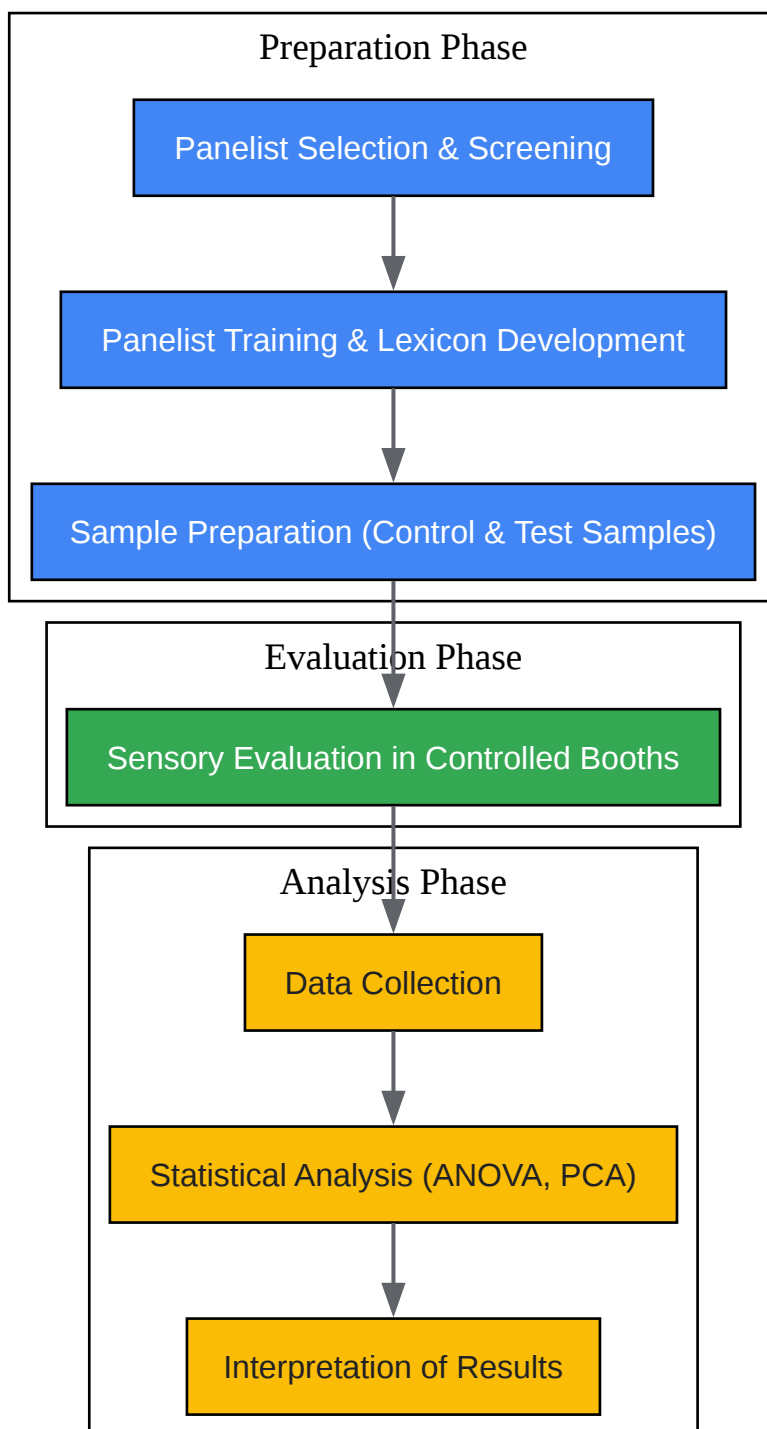
Panelists evaluate the samples in individual sensory booths under controlled lighting and environmental conditions. Using a consensus-developed scoresheet, they rate the intensity of each identified sensory attribute on a structured scale (e.g., a 15-point line scale anchored with "low" and "high"). The order of sample presentation is randomized for each panelist to minimize order effects. Panelists are instructed to rinse their mouths with purified water and wait for a designated period between samples to prevent sensory fatigue.

Data Analysis

The intensity ratings from each panelist are collected and analyzed using statistical software. Analysis of Variance (ANOVA) is typically used to determine if there are significant differences in the sensory attributes between the samples. Principal Component Analysis (PCA) can also be employed to visualize the relationships between the samples and their sensory characteristics.

Logical Workflow for Sensory Panel Evaluation

The following diagram illustrates the typical workflow for a descriptive sensory analysis of a flavor compound in a food matrix.



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References

- 1. Full text of "Synthetic Food Adjuncts" [archive.org]
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